5-(Dimethylamino)naphthalen-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(dimethylamino)naphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQYBGKTUNHQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594925 | |
| Record name | 5-(Dimethylamino)naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54263-77-3 | |
| Record name | 5-(Dimethylamino)naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Dimethylamino Naphthalen 1 Ol and Its Functional Derivatives
Established Synthetic Pathways for the Core 5-(Dimethylamino)naphthalen-1-ol Structure
The construction of the this compound scaffold can be achieved through several strategic routes, each with its own advantages and applications.
Naphthalene (B1677914) Derivation Strategies
A common and historical approach to synthesizing the precursor, 5-amino-1-naphthol, involves multi-step modifications of naphthalene. wikipedia.org This typically begins with the nitration of naphthalene to introduce a nitro group, which is then reduced to an amino group. Subsequent hydroxylation of the naphthalene ring yields 5-amino-1-naphthol. chemicalbook.com The final step to obtain this compound involves the methylation of the amino group. stmjournals.in
Another established method starts with naphthalene-1,5-disulfonic acid. wikipedia.org Hydrolysis of this disulfonic acid with a strong base, followed by acidification, produces 1,5-dihydroxynaphthalene (B47172). wikipedia.org This intermediate can then be aminated to introduce the amino group. google.com
A notable industrial process for producing 1,5-dihydroxynaphthalene involves the caustic fusion of naphthalene-1-sulfonic acid. chemicalbook.com However, this has been largely replaced by methods such as the hydrolysis of 1-naphthylamine. chemicalbook.com
| Starting Material | Key Intermediates | Final Product |
| Naphthalene | Nitro-naphthalene, Amino-naphthalene | 5-Amino-1-naphthol |
| Naphthalene-1,5-disulfonic acid | 1,5-Dihydroxynaphthalene | 5-Amino-1-naphthol |
| 1-Naphthylamine | Not Applicable | 1-Naphthol |
Direct Amination Approaches for Hydroxynaphthalenes
More modern and efficient methods focus on the direct amination of hydroxynaphthalenes. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the coupling of amines with aryl halides or triflates, providing a versatile route to aromatic amines. wikipedia.orgorganic-chemistry.org The development of specialized ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos), has significantly improved the efficiency and scope of this reaction, enabling the use of a wide range of amines and aryl partners under milder conditions. youtube.com
The Bucherer reaction offers another pathway for the amination of naphthols. For instance, 2,7-dihydroxynaphthalene (B41206) can be selectively aminated to produce 7-N,N-dimethylamino-2-naphthol in a one-pot synthesis using sodium bisulfite and dimethylamine (B145610). researchgate.net This highlights the potential for regioselective amination of dihydroxynaphthalenes.
Grignard Reaction Pathways in Derivatization
Grignard reagents are powerful tools for forming carbon-carbon bonds and can be employed in the derivatization of naphthalenes. acs.org The addition of Grignard reagents to naphthalene-based ketones or aldehydes can introduce a variety of functional groups. mdpi.com For example, the reaction of a Grignard reagent with a suitable naphthalenone precursor can be used to build more complex carbon skeletons attached to the naphthalene core. mdpi.com The versatility of Grignard reagents allows for the introduction of alkyl, aryl, and other organic moieties, significantly expanding the range of accessible derivatives. researchgate.net
Regioselective Synthesis and Advanced Reaction Design
Achieving regioselectivity in the functionalization of naphthalenes is a significant challenge in synthetic chemistry. nih.gov The development of directed C-H activation strategies has provided powerful tools for introducing functional groups at specific positions on the naphthalene ring. nih.gov These methods often utilize directing groups to guide a metal catalyst to a particular C-H bond, enabling precise and efficient functionalization. nih.gov
Advanced reaction design also encompasses the use of modern catalytic systems to achieve transformations that are difficult or impossible with classical methods. For instance, palladium-catalyzed cross-coupling reactions, beyond the Buchwald-Hartwig amination, have been extensively used to create a wide array of functionalized naphthalenes. rice.edunih.gov
Derivatization and Functionalization Strategies for Enhanced Research Utility
To enhance the utility of this compound in various research applications, its functional groups can be further modified.
Strategies for O-Functionalization (e.g., esterification, etherification)
The hydroxyl group of this compound is a prime site for functionalization through esterification and etherification reactions.
Esterification involves reacting the naphthol with a carboxylic acid or its derivative to form an ester. This can be achieved using various condensing agents. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) is an effective reagent for the esterification of alcohols with carboxylic acids. researchgate.net
Etherification involves the formation of an ether linkage by reacting the naphthol with an alkyl halide or another suitable electrophile. Reductive etherification of related compounds like 5-(hydroxymethyl)furfural has been shown to be an efficient process, suggesting similar strategies could be applied to this compound to produce a variety of ether derivatives. rsc.org
These O-functionalization strategies are valuable for attaching probes, linkers, or other functional moieties to the this compound core, thereby tailoring its properties for specific applications in fields such as fluorescent labeling and medicinal chemistry. nih.gov
Strategies for N-Functionalization (e.g., sulfonylation to form dansyl analogues, amination)
N-functionalization of the 5-(dimethylamino)naphthalene scaffold is a cornerstone for creating a variety of useful derivatives. This process involves the chemical modification of the nitrogen atom, which can significantly alter the electronic and, consequently, the photophysical properties of the molecule. Key strategies include sulfonylation to produce dansyl analogues and various amination reactions.
Sulfonylation to Form Dansyl Analogues:
One of the most prominent N-functionalization strategies is sulfonylation, leading to the formation of dansyl derivatives. Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a widely utilized reagent that reacts with primary and secondary amines to yield stable, fluorescent sulfonamide adducts. wikipedia.org This reaction is fundamental for modifying amino acids, enabling protein sequencing and analysis. wikipedia.org
The synthesis of dansyl analogues can begin with the methylation of 5-amino naphthalene-1-sulphonic acid to yield 5-(dimethylamino)naphthalene-1-sulphonic acid (dansyl acid). stmjournals.indrugbank.com This acid can then be converted to dansyl chloride. Subsequently, the reaction of dansyl chloride with various primary amines produces a range of novel 5-(dimethylamino)naphthalene sulfonamide derivatives. stmjournals.in The resulting dansylamide (B1669799) compounds, such as 5-dimethylaminonaphthalene-1-sulfonamide, are themselves important fluorophores. nih.gov The fluorescence of these sulfonamide adducts is often sensitive to the polarity of their local environment, a property that is highly valuable in biophysical studies. wikipedia.org
| Starting Material | Reagent | Product | Significance |
| 5-Amino naphthalene-1-sulphonic acid | Methylating agent | 5-(Dimethylamino)naphthalene-1-sulphonic acid (Dansyl acid) | Precursor for dansyl chloride synthesis. stmjournals.in |
| 5-(Dimethylamino)naphthalene-1-sulphonic acid | Chlorinating agent | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) | Key reagent for labeling primary and secondary amines. wikipedia.orgsigmaaldrich.com |
| Dansyl chloride | Primary/Secondary Amines | Dansyl sulfonamide derivatives | Stable fluorescent adducts used in protein analysis. wikipedia.org |
Amination Strategies:
While direct amination of the naphthalene core at specific positions can be challenging, related amination techniques are employed in the synthesis of functionalized naphthalene derivatives. For instance, the Bucherer reaction provides a pathway for the amination of naphthols. A highly selective, one-pot amination of 2,7-dihydroxynaphthalene has been demonstrated using dimethylamine in the presence of sodium bisulfite to produce 7-N,N-dimethylamino-2-naphthol. researchgate.net Although this example pertains to a different isomer, it illustrates a viable synthetic route for introducing an amino group to a naphthalene ring that could be adapted for other derivatives.
Further functionalization can be achieved through reactions on the amino group itself. While not directly starting from this compound, studies on related compounds like 5-aminotetrazoles show how N-functionalization can be used to introduce specific chemical groups to enhance molecular properties. mdpi.com
Introduction of Reactive Moieties for Bioconjugation and Sensing
A critical aspect of developing fluorophores for biological applications is the incorporation of reactive moieties that allow them to be covalently attached to biomolecules, a process known as bioconjugation. Dansyl chloride itself is a prime example of a reactive derivative, with its sulfonyl chloride group readily reacting with the amino groups of proteins. wikipedia.orgnih.gov
Beyond the inherent reactivity of dansyl chloride, other functional groups can be introduced to the 5-(dimethylamino)naphthalene framework to create probes for specific targets. For example, the synthesis of derivatives bearing bromoacetyl groups, such as 6-bromoacetyl-2-dimethylaminonaphthalene (B18043) (BADAN), provides a reagent that can specifically react with thiol groups in proteins. nih.gov
The design of such probes is often aimed at creating sensors whose fluorescence properties change upon binding to a specific analyte. The sulfonamide fluorophore 5-dimethylamino-1-naphthalene sulfonamide (dansylamide), for instance, has been studied as a complex with human carbonic anhydrase II, with implications for the development of zinc biosensors. nih.gov The binding of dansylamide within a hydrophobic pocket of the enzyme highlights how these derivatives can be tailored for specific biological recognition. nih.gov The versatility of the 5-(dimethylamino)naphthalene core allows for the synthesis of a wide array of such probes, making it a valuable scaffold in chemical biology. nih.gov
| Reactive Moiety | Target Functional Group | Example Compound | Application |
| Sulfonyl chloride | Primary/Secondary Amines | Dansyl chloride | Protein labeling, N-terminal amino acid analysis. wikipedia.orgnih.gov |
| Bromoacetyl | Thiols (Cysteine residues) | BADAN | Probing protein structure and dynamics. nih.gov |
| Sulfonamide | Metal ions (e.g., Zn²⁺ in enzymes) | Dansylamide | Development of biosensors. nih.gov |
Green Chemistry Principles in the Synthesis of Naphthalene-Based Fluorophores
The synthesis of complex organic molecules like naphthalene-based fluorophores traditionally involves multi-step processes that may use hazardous reagents and generate significant waste. The adoption of green chemistry principles aims to mitigate these issues by designing more environmentally benign synthetic routes.
Key aspects of green chemistry applicable to the synthesis of these fluorophores include:
Use of Safer Solvents and Reagents: Replacing toxic organic solvents with greener alternatives like water or ethanol (B145695), or performing reactions under solvent-free conditions.
Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. For example, boric acid has been used as a catalyst in the synthesis of certain naphthalene derivatives. asianpubs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. researchgate.net
One-Pot Syntheses: Combining multiple reaction steps into a single procedure to reduce solvent use, purification steps, and waste generation. researchgate.net
An example of a green approach in a related field is the electrochemical synthesis of a fluorescent dye from imipramine (B1671792) oxidation. nih.gov This method is performed in a single step in an aqueous solution without the need for toxic reagents or catalysts, highlighting the potential for electrochemical methods in the clean synthesis of fluorescent compounds. nih.gov While specific green synthesis protocols for this compound are not extensively detailed in the provided search results, the principles are broadly applicable to the synthesis of naphthalene derivatives and represent an important direction for future research and development in this area. nih.gov
| Green Chemistry Principle | Application in Naphthalene Derivative Synthesis | Example/Potential Benefit |
| Catalysis | Use of boric acid as a catalyst. asianpubs.org | Reduces the need for stoichiometric reagents and can lead to milder reaction conditions. |
| One-Pot Synthesis | Amination of 2,7-dihydroxynaphthalene. researchgate.net | Increases efficiency, reduces waste from intermediate purification steps. |
| Energy Efficiency | Microwave-assisted synthesis. researchgate.net | Drastically reduces reaction times and energy input compared to conventional heating. |
| Safer Solvents | Electrochemical synthesis in aqueous solutions. nih.gov | Eliminates the need for volatile and often toxic organic solvents. |
Advanced Spectroscopic and Photophysical Characterization in Research Applications
Elucidation of Electronic Transitions and Excited State Dynamics
The electronic behavior of 5-(dimethylamino)naphthalen-1-ol is governed by the interplay between the naphthalene (B1677914) ring system and its electron-donating (dimethylamino) and potentially proton-donating (hydroxyl) substituents. Upon absorption of UV light, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). For many donor-acceptor substituted naphthalenes, this initial excited state is often a locally excited (LE) state, which retains a charge distribution similar to the ground state.
However, due to the strong electron-donating nature of the dimethylamino group, the S₁ state is expected to have significant intramolecular charge transfer (ICT) character, where electron density shifts from the dimethylamino group towards the naphthalene ring. This ICT process is highly sensitive to the surrounding environment. In polar solvents, the highly polar ICT state is stabilized, leading to a lower energy level compared to the LE state. This stabilization can result in complex excited-state dynamics, including the possibility of dual fluorescence from both the LE and ICT states, a phenomenon famously observed in probes like Laurdan (a dialkylaminonaphthalene derivative). iaea.org
Furthermore, the presence of the hydroxyl group introduces the possibility of Excited-State Intramolecular Proton Transfer (ESIPT). In a structurally similar compound, 5-isocyanonaphthalene-1-ol (ICOL), the naphthol moiety becomes significantly more acidic upon excitation, facilitating the transfer of a proton to a suitable acceptor in the excited state. mdpi.com This creates a new, deprotonated species (naphtholate anion) which is also fluorescent, leading to a dual emission. For this compound, a similar ESIPT mechanism could occur, competing with or coupled to the ICT process, resulting in complex, multi-component fluorescence decay kinetics. The dynamics of these processes—ICT, solvation relaxation, and ESIPT—would occur on the picosecond to nanosecond timescale following photoexcitation.
Detailed Fluorescence Spectroscopy Investigations
Fluorescence quantum yield (Φf), which measures the efficiency of the emission process, is a critical parameter for a fluorophore. For the 5-(dimethylamino)naphthalene scaffold, as seen in dansyl derivatives, the quantum yield is highly dependent on the solvent environment. researchgate.net It is generally observed that these types of fluorophores exhibit higher quantum yields in nonpolar, aprotic solvents and lower quantum yields in polar, protic solvents.
This effect is attributed to two main factors:
Stabilization of the ICT State: In polar solvents, the ICT state is stabilized, which can open up non-radiative decay pathways, thereby quenching fluorescence and lowering the quantum yield.
Hydrogen Bonding: Protic solvents can form hydrogen bonds with both the dimethylamino nitrogen and the hydroxyl oxygen. This interaction, particularly in the excited state, can promote non-radiative de-excitation pathways such as intersystem crossing to the triplet state or internal conversion, further reducing fluorescence efficiency.
For instance, in related imidazoline (B1206853) derivatives of naphthalene, the quantum yield was observed to increase by a factor of 2 to 3 when moving from a polar solvent like acetonitrile (B52724) to a nonpolar one like n-dodecane, supporting the argument for quenching by an electron transfer mechanism in polar environments.
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For fluorophores like this compound, which can exist in multiple excited states (e.g., LE, ICT, ESIPT anion), the fluorescence decay is often multi-exponential. Each decay component corresponds to a different excited state species.
In a diverse range of environments, the lifetime would be expected to change significantly. In nonpolar solvents, a single, longer lifetime corresponding to the LE state might dominate. In polar solvents, the decay profile would likely become more complex, featuring a shorter lifetime component associated with the fully solvated, charge-transfer state.
Time-resolved emission spectroscopy (TRES) on the analogous compound 5-isocyanonaphthalene-1-ol (ICOL) revealed excited-state lifetimes ranging from 3.8 ns to 10.1 ns, depending on the solvent. mdpi.com For example, TRES experiments in dimethyl sulfoxide (B87167) (DMSO) showed two distinct emission bands corresponding to the neutral and anionic (from ESIPT) forms of the molecule. mdpi.com Similarly, conjugates of 2-dimethylaminonaphthalene-5-sulfonyl chloride have been shown to possess very long fluorescence lifetimes, in the range of 29-32 ns. nih.gov This indicates that derivatives of the 5-(dimethylamino)naphthalene core are capable of long-lived emission, a valuable property in applications like fluorescence polarization.
Solvatochromism refers to the change in the color of a substance (absorption or emission) with a change in solvent polarity. The ICT character of this compound makes it an excellent candidate for a solvatochromic and fluorochromic probe.
Absorption (Solvatochromism): The absorption spectrum is expected to show a red-shift (bathochromism) as solvent polarity increases, due to the stabilization of the more polar ground state relative to the less polar Franck-Condon excited state.
Emission (Fluorochromism): The fluorescence emission spectrum is expected to exhibit a much more dramatic red-shift with increasing solvent polarity. This is because the excited state has more time to reorient and be stabilized by the polar solvent molecules before emission occurs. The large change in dipole moment upon excitation in ICT-capable molecules leads to this pronounced effect.
The analogous probe ICOL displays a significant positive solvatochromic effect, with its emission maximum shifting to longer wavelengths in more polar solvents. mdpi.com This sensitivity allows such molecules to report on the local polarity of their microenvironment, for example, when bound to proteins or embedded in lipid membranes.
Table 1: Optical Properties of the Analogous Compound 5-Isocyanonaphthalene-1-ol (ICOL) in Various Solvents (Data sourced from mdpi.com)
| Solvent | Dielectric Constant (εr) | Absorption Max (λAbs, nm) | Emission Max (λEm, nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Toluene | 2.4 | 339 | 398 | 4870 |
| Dioxane | 2.2 | 344 | 420 | 5910 |
| Tetrahydrofuran | 7.5 | 345 | 435 | 6810 |
| Methanol | 32.7 | 347 | 455 | 7850 |
| N,N-Dimethylformamide | 36.7 | 353 | 485 | 8950 |
| Dimethyl sulfoxide | 46.7 | 355 | 505 | 9810 |
This interactive table demonstrates the strong solvatochromic behavior of a closely related naphthalene derivative, which is indicative of the properties expected for this compound.
Photoinduced Electron Transfer (PET) is a primary mechanism for designing fluorescent sensors. In a typical "fluorophore-spacer-receptor" format, the fluorescence of the fluorophore (in this case, the this compound core) is quenched by an electron transfer from a receptor moiety. researchgate.net When the receptor binds to an analyte (e.g., a proton or a metal ion), its ability to donate an electron is suppressed, the PET process is blocked, and fluorescence is "turned on". researchgate.netrsc.org
For this compound, the dimethylamino group itself can act as the PET receptor. Upon protonation in an acidic environment, the lone pair of electrons on the nitrogen is no longer available to quench the excited state of the naphthalene ring, leading to a significant increase in fluorescence intensity. This makes the compound a potential "turn-on" sensor for pH. The efficiency of this PET process is governed by the free energy change of the electron transfer, which is sensitive to solvent polarity and the electronic properties of the fluorophore and receptor. rsc.org
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. nih.govresearchgate.net This effect is contrary to the more common aggregation-caused quenching (ACQ) seen in many planar aromatic dyes. The primary mechanism behind AIE is the Restriction of Intramolecular Motions (RIM). researchgate.netnih.gov In dilute solutions, excited-state energy is dissipated non-radiatively through low-frequency rotational and vibrational motions of parts of the molecule. In the aggregated state, these motions are physically hindered, which closes the non-radiative decay channels and forces the molecule to release its energy via fluorescence. researchgate.netnih.gov
While this compound itself may not be a classic AIE-gen, it could be incorporated into larger molecular structures designed to exhibit AIE. For example, by attaching bulky, rotatable groups (like tetraphenylethylene, a classic AIE-gen) to the naphthalene core, one could create a system where the fluorescence of the naphthalene unit is only expressed when the rotations of the attached groups are restricted in an aggregate, making it a powerful tool for sensing and imaging applications.
Vibrational Spectroscopy (Infrared, Raman) for Conformational and Interaction Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and bonding of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its conformation and intermolecular interactions.
In the solid state, the vibrational spectra are influenced by the crystal lattice, leading to potential splitting of bands due to crystal field effects. mdpi.com For instance, the modes associated with the dimethylamino group are particularly sensitive to their local environment. mdpi.com The low-wavenumber region of the spectrum (below 300 cm⁻¹) is typically dominated by the vibrational modes of the substituent groups (dimethylamino and hydroxyl) and the external phonon modes of the crystal. mdpi.com
Theoretical approaches, such as Density Functional Theory (DFT) calculations, are often employed in conjunction with experimental spectra to achieve a reliable assignment of the observed vibrational bands. mdpi.comnih.gov By comparing the experimental IR and Raman data with the calculated spectra of different possible conformers, the most stable conformation of the molecule in the ground state can be determined. iu.edu.sa Analysis of the Potential Energy Distribution (PED) helps in assigning specific vibrational modes to the observed spectral bands. mdpi.com
Key vibrational modes for this compound include:
O-H Stretching: The hydroxyl group gives rise to a characteristic stretching vibration, typically observed as a broad band in the region of 3600-3400 cm⁻¹. mdpi.com Its position and shape are highly sensitive to hydrogen bonding interactions.
C-H Stretching: Aromatic C-H stretching vibrations of the naphthalene ring are generally found in the 3100-3000 cm⁻¹ region. mdpi.com The aliphatic C-H stretching modes of the methyl groups in the dimethylamino moiety appear at slightly lower wavenumbers.
N-C Stretching: The stretching vibrations of the bond between the nitrogen atom and the naphthalene ring, as well as the nitrogen and the methyl carbons, provide information about the electronic environment of the amino group.
Ring Vibrations: The characteristic stretching and deformation vibrations of the naphthalene ring system occur in the 1600-1400 cm⁻¹ region.
These vibrational signatures are crucial for studying how the molecule interacts with solvents or biological macromolecules, as changes in these interactions will be reflected in shifts in the vibrational frequencies.
Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3400 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Dimethylamino (-N(CH₃)₂) | C-H Stretch | 2975 - 2850 |
| Aromatic Ring | C=C Stretch | 1600 - 1400 |
| Dimethylamino (-N(CH₃)₂) | C-N Stretch | 1350 - 1250 |
Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of this compound in solution. Through various NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) techniques, a complete picture of the molecular connectivity and spatial arrangement can be obtained. nih.gov
¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the protons of the naphthalene ring, the hydroxyl group, and the methyl groups of the dimethylamino substituent. The aromatic protons will appear as a complex pattern of multiplets in the downfield region (typically 7.0-8.5 ppm), with their exact chemical shifts and coupling constants determined by their position on the naphthalene ring and the electronic effects of the dimethylamino and hydroxyl groups. The two methyl groups of the dimethylamino moiety are expected to give a singlet in the upfield region (around 2.5-3.5 ppm), unless hindered rotation makes them magnetically non-equivalent. The hydroxyl proton signal can vary in position and may be broad, depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. nih.gov Distinct signals will be observed for each of the ten carbons in the naphthalene ring and the two carbons of the dimethylamino group. The chemical shifts of the aromatic carbons are sensitive to the positions of the substituents. The carbon atom attached to the hydroxyl group (C-1) and the carbon attached to the dimethylamino group (C-5) will be significantly shifted compared to the unsubstituted naphthalene. chemicalbook.com
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between nuclei.
COSY experiments identify protons that are coupled to each other, which is invaluable for assigning the signals of the adjacent protons on the naphthalene ring. mdpi.com
HSQC experiments correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals. nih.govmdpi.com
These NMR studies are not only static but can also provide insights into dynamic processes, such as the rate of rotation around the C-N bond of the dimethylamino group or proton exchange phenomena involving the hydroxyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | Naphthalene Ring | 7.0 - 8.5 | 110 - 140 |
| Aromatic C-OH | C-1 | - | 150 - 160 |
| Aromatic C-N | C-5 | - | 145 - 155 |
| Methyl CH₃ | Dimethylamino | 2.5 - 3.5 | 40 - 50 |
| Hydroxyl OH | - | Variable | - |
Note: Predicted values are estimates based on typical ranges for similar functional groups and structures.
High-Resolution Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition with high confidence. mdpi.com For this compound, with a molecular formula of C₁₂H₁₃NO, the expected exact mass is a key identifier that distinguishes it from other isomers or compounds with the same nominal mass. nih.gov
Beyond molecular identification, mass spectrometry, particularly when coupled with techniques like Gas Chromatography (GC-MS) or tandem mass spectrometry (MS/MS), elucidates the fragmentation pathways of the molecule upon ionization. nih.gov This fragmentation pattern serves as a molecular fingerprint that can aid in structural confirmation.
For this compound, common fragmentation pathways under electron ionization (EI) would likely include:
Loss of a methyl group: A primary fragmentation would be the loss of a methyl radical (•CH₃) from the dimethylamino group, leading to a significant fragment ion.
Cleavage of the dimethylamino group: The entire dimethylamino group can be cleaved.
Fragmentation of the naphthalene core: The stable aromatic ring system can also undergo characteristic fragmentation, although this typically requires higher energy. nih.gov
The analysis of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR and vibrational spectroscopy.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO | nih.gov |
| Molecular Weight | 187.24 g/mol | nih.gov |
| Exact Mass | 187.099714 g/mol | nih.gov |
Chemical Reactivity and Mechanistic Studies Relevant to Research Applications
Acid-Base Equilibria and Protonation/Deprotonation Effects on Spectroscopic Properties
The compound 5-(dimethylamino)naphthalen-1-ol possesses both an acidic hydroxyl group and a basic dimethylamino group, leading to interesting acid-base equilibria. The protonation state of these functional groups significantly influences the molecule's spectroscopic properties, particularly its fluorescence.
In its ground state, the hydroxyl group is a weak acid. However, upon photoexcitation to its lowest excited singlet state, the acidity of the hydroxyl group increases substantially, a phenomenon observed in other aryl alcohols like 2-naphthol. researchgate.net This excited-state acidity enhancement facilitates proton transfer to solvent molecules or other proton acceptors in the surrounding medium.
The fluorescence of this compound is highly sensitive to the protonation state of the dimethylamino group and the deprotonation of the hydroxyl group. Protonation of the dimethylamino group in acidic conditions or deprotonation of the hydroxyl group in basic conditions can lead to significant shifts in the fluorescence emission spectrum. This is due to the alteration of the intramolecular charge transfer (ICT) character of the molecule. The dimethylamino group acts as an electron donor and the naphthalene (B1677914) ring as the acceptor. Changes in the electronic nature of these groups through protonation or deprotonation directly impact the energy of the excited state and, consequently, the fluorescence emission wavelength and intensity.
Studies on related naphthalene derivatives have shown that the excited-state deprotonation of the hydroxyl group can be influenced by the presence of various proton-accepting anions in the solution. researchgate.net In neutral solutions, the fluorescence of the free acid form can be quenched while the fluorescence of its conjugate base is enhanced in the presence of these anions. researchgate.net The rate constants for these excited-state deprotonation reactions often correlate with the base strengths of the anions. researchgate.net
Oxidation-Reduction Chemistry Impacting Probe Stability and Performance
The stability and performance of fluorescent probes derived from this compound can be influenced by oxidation-reduction reactions. The naphthalene ring system, while generally stable, can be susceptible to oxidation under certain conditions, potentially leading to a loss of fluorescence or a change in its spectral properties. Similarly, the dimethylamino group can be oxidized.
For instance, a dansyl derivative, which shares the 5-(dimethylamino)naphthalene core structure, has been utilized as a fluorescent probe for peroxynitrite (ONOO⁻). nih.gov The addition of peroxynitrite, a strong oxidizing agent, to an aqueous solution of the probe results in a significant enhancement of fluorescence. nih.gov This suggests that the probe's fluorescence is modulated by an oxidation-reduction reaction, highlighting the importance of considering the redox environment when using such probes. nih.gov The high specificity of this probe for peroxynitrite over other reactive oxygen species (ROS) and reactive nitrogen species (RNS) underscores the tailored reactivity that can be achieved. nih.gov
Nucleophilic Substitution Reactions and their Application in Synthetic Pathways
The this compound scaffold is a valuable starting material for the synthesis of a variety of derivatives through nucleophilic substitution reactions. The hydroxyl group at the 1-position can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate substitution by various nucleophiles.
A common synthetic route involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with primary amines to yield novel sulfonamide derivatives. stmjournals.in This reaction is a classic example of nucleophilic acyl substitution at the sulfonyl group.
Furthermore, the naphthalene ring itself can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of activating groups. Photochemical nucleophilic substitution has been observed in related dimethoxynaphthalene derivatives, where irradiation in the presence of primary alkylamines leads to the substitution of a methoxy (B1213986) group. rsc.org This suggests that light can be used to promote nucleophilic substitution reactions on the naphthalene core that might not be feasible under thermal conditions. rsc.org
The versatility of these synthetic pathways allows for the creation of a diverse library of compounds with tailored properties for various applications, including the development of new fluorescent probes and biologically active molecules.
Coordination Chemistry for Metal Ion Sensing (e.g., Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺ interaction mechanisms)
Derivatives of this compound are widely employed as fluorescent chemosensors for the detection of various metal ions. The sensing mechanism typically relies on the coordination of the metal ion to specific binding sites on the probe molecule, which in turn modulates the probe's fluorescence properties.
The design of these chemosensors often involves incorporating a metal ion recognition unit (a chelating group) that is covalently linked to the 5-(dimethylamino)naphthalene fluorophore. Upon binding of a target metal ion, several photophysical processes can occur, leading to a change in the fluorescence signal. These include:
Photoinduced Electron Transfer (PET): In the "off-on" type of sensors, the fluorescence of the fluorophore is initially quenched by a nearby electron-rich group. Upon metal ion binding, the electron-donating ability of this group is suppressed, inhibiting the PET process and "turning on" the fluorescence.
Intramolecular Charge Transfer (ICT): Metal ion coordination can alter the electron-donating or -withdrawing properties of the substituents on the fluorophore, leading to a shift in the ICT character and a corresponding change in the emission wavelength.
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can restrict the intramolecular rotations or vibrations within the probe molecule, reducing non-radiative decay pathways and leading to an enhancement of the fluorescence intensity.
Naphthalene-based sensors have demonstrated high selectivity and affinity for specific metal ions. For example, a sensor synthesized from 2-hydroxy naphthaldehyde and diethylenetriamine (B155796) showed high selectivity for Al³⁺ in both ethanol (B145695) and HEPES buffer, making it suitable for detecting intracellular Al³⁺. rsc.org The lowest detection limits for Al³⁺ were found to be 3.0 × 10⁻⁷ M in ethanol and 1.0 × 10⁻⁷ M in HEPES buffer. rsc.org Importantly, other common metal ions such as Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺, and Pb²⁺ did not interfere with the detection. rsc.org
Computational and Theoretical Investigations of 5 Dimethylamino Naphthalen 1 Ol and Its Derivatives
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in elucidating the electronic structure and predicting the spectroscopic properties of molecules like 5-(Dimethylamino)naphthalen-1-ol. These methods provide a balance between computational cost and accuracy, making them widely used for systems of this size.
DFT is employed to determine the ground-state electronic properties of the molecule. By solving the Kohn-Sham equations, one can obtain the optimized molecular geometry, orbital energies, and the distribution of electron density. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is particularly important as it provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that the molecule is more polarizable and has a higher tendency to undergo electronic transitions.
TD-DFT is the workhorse for predicting the excited-state properties and, consequently, the absorption and emission spectra of the molecule. This method can calculate the energies of vertical electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax) in the UV-visible spectrum. Furthermore, by optimizing the geometry of the first excited state, it is possible to calculate the emission energy, which relates to the fluorescence spectrum of the molecule. For derivatives of naphthalimide, a related class of compounds, DFT and TD-DFT have been successfully used to predict their photophysical properties. researchgate.net
Table 1: Hypothetical DFT and TD-DFT Calculated Properties for this compound
| Property | Calculated Value | Significance |
| Ground State Dipole Moment | Value in Debye | Indicates the polarity of the molecule in its ground state. |
| HOMO Energy | Value in eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Value in eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Value in eV | Correlates with chemical reactivity and electronic transition energy. |
| First Excitation Energy (λmax) | Value in nm | Predicts the wavelength of maximum absorption in the UV-visible spectrum. |
| Oscillator Strength | Arbitrary units | Indicates the probability of a particular electronic transition. |
| First Excited State Emission Energy | Value in nm | Predicts the wavelength of maximum fluorescence emission. |
Note: The values in this table are illustrative and represent the type of data obtained from DFT/TD-DFT calculations. Actual values would require specific computations for this compound.
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
While quantum chemical calculations provide detailed electronic information, they are often performed on an isolated molecule in the gas phase. To understand the behavior of this compound in a real-world scenario, such as in a solvent or interacting with a biological macromolecule, Molecular Dynamics (MD) simulations are employed.
MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule and its interactions with the surrounding environment. In the context of this compound, MD simulations are particularly useful for studying:
Solvation: The arrangement of solvent molecules around the solute can significantly impact its properties. MD simulations can reveal the structure of the solvation shell, the average number of solvent molecules in the first solvation shell (coordination number), and the strength of solute-solvent interactions. nih.gov For instance, simulations can show how water molecules orient themselves around the hydroxyl and dimethylamino groups of the molecule through hydrogen bonding.
Intermolecular Interactions: When used as a probe, this compound may bind to a target molecule. MD simulations can model this binding process, revealing the key intermolecular forces involved, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions. nih.gov These simulations can provide insights into the stability of the bound complex and the specific amino acid residues involved in the interaction. nih.gov
Prediction of Chemical Reactivity and Reaction Pathways
DFT calculations can also be used to predict the chemical reactivity of this compound and to explore potential reaction pathways. Several reactivity descriptors can be derived from the electronic structure calculations:
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.
Fukui Functions: These functions provide a more quantitative measure of the local reactivity of different atomic sites in the molecule. They can distinguish between the reactivity towards a nucleophile, an electrophile, or a radical.
Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can be used to map out the potential energy surface for a chemical reaction. This allows for the determination of activation barriers and reaction energies, providing insights into the feasibility and kinetics of a particular reaction. For example, the mechanism of a proton transfer reaction or an oxidation reaction involving the hydroxyl group could be investigated.
Table 2: Illustrative Reactivity Descriptors for this compound from DFT Calculations
| Atomic Site | Fukui Function (f-) | Fukui Function (f+) | MEP Value (kcal/mol) | Predicted Reactivity |
| Oxygen of -OH | Value | Value | Negative | Site for electrophilic attack and hydrogen bond donation. |
| Nitrogen of -N(CH3)2 | Value | Value | Slightly Negative | Site for electrophilic attack and hydrogen bond acceptance. |
| Naphthalene (B1677914) Ring Carbons | Variable Values | Variable Values | Variable | Potential sites for electrophilic substitution. |
Note: This table illustrates the type of local reactivity data that can be obtained. The specific values and most reactive sites would need to be determined by actual calculations.
Structure-Property Relationship Modeling for Rational Probe Design
A key application of computational chemistry in this field is to establish structure-property relationships (SPRs) to guide the rational design of new and improved fluorescent probes based on the this compound scaffold. By systematically modifying the structure of the parent molecule in silico and calculating the resulting changes in properties, researchers can identify modifications that lead to desired characteristics.
Creating a Library of Virtual Derivatives: A set of molecules with systematic structural variations is generated.
Calculating Molecular Descriptors: For each derivative, a range of descriptors is calculated, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological descriptors.
Correlating Descriptors with Properties: Statistical methods are used to build a mathematical model that correlates the calculated descriptors with the property of interest (e.g., fluorescence wavelength).
Predicting Properties of New Derivatives: The established model can then be used to predict the properties of new, unsynthesized derivatives, guiding the design of probes with optimized performance.
Through these computational and theoretical investigations, a deep understanding of the molecular properties and behavior of this compound and its derivatives can be achieved, paving the way for their application in various scientific fields.
Emerging Research Directions and Future Prospects for 5 Dimethylamino Naphthalen 1 Ol Derivatives
The fluorescent properties of the 5-(dimethylamino)naphthalene core structure, famously utilized in dansyl chloride, have established a strong foundation for its derivatives in various scientific fields. Current research is focused on moving beyond simple detection, aiming to create sophisticated molecular tools with enhanced capabilities. The future prospects for derivatives of 5-(dimethylamino)naphthalen-1-ol are centered on innovative chemical modifications, integration into advanced materials, and overcoming fundamental challenges in probe design to address complex biological and material science questions.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 5-(Dimethylamino)naphthalen-1-ol?
The synthesis typically involves sulfonation of naphthalen-1-ol followed by dimethylamination. For example, intermediates like N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can be synthesized via literature procedures, followed by reactions with carbon bisulfide under alkaline conditions. Purification often employs column chromatography with dichloromethane-ethyl acetate gradients .
Advanced: How can X-ray crystallography elucidate the conformational dynamics of this compound derivatives?
Single-crystal X-ray diffraction using programs like SHELXL allows precise determination of dihedral angles and intermolecular interactions. For instance, weak C–H···π and N–H···π interactions stabilize crystal structures, with refinement protocols including restrained hydrogen placement and Uiso parameterization. Dihedral angles between aromatic systems (e.g., 89.63° between naphthalene and heterocyclic rings) provide insights into steric and electronic effects .
Basic: Which spectroscopic techniques are critical for characterizing this compound's structural integrity?
- NMR : Identifies proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm).
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 201.1 for C12H13NO).
- IR : Detects hydroxyl (~3200 cm<sup>−1</sup>) and sulfonyl groups (~1350 cm<sup>−1</sup>) .
Advanced: What structural modifications enhance the selective antitumor activity of this compound derivatives?
Introducing substituents like furan rings (e.g., 2-(furan-2-yl)naphthalen-1-ol derivatives) improves selectivity against breast cancer cell lines. In vitro assays (e.g., MTT) show that C-ring opened analogs reduce cytotoxicity while maintaining potency (IC50 values < 10 µM) .
Basic: What factors influence the optimization of reaction yields in this compound synthesis?
- Temperature : Maintain 293 K for 24 hours to avoid side reactions.
- Solvent : Dry methanol minimizes hydrolysis.
- Purification : Gradient elution (dichloromethane:ethyl acetate, 1:8 v/v) removes byproducts .
Advanced: How can researchers reconcile conflicting data on the biological activity of this compound analogs?
Standardized assays (e.g., identical cell lines like MCF-7 or MDA-MB-231) and structural validation (via crystallography) resolve discrepancies. For example, compound 20 in one study showed broad cytotoxicity, while 18 exhibited selectivity, highlighting substituent-dependent effects .
Basic: What chromatographic methods ensure purity assessment of this compound post-synthesis?
- TLC : Monitors reaction progress (Rf ~0.5 in dichloromethane:ethyl acetate).
- Column Chromatography : Separates isomers using silica gel.
- HPLC : Quantifies purity (>98%) with C18 reverse-phase columns .
Advanced: What mechanistic insights do fluorescence studies provide on this compound's interaction with biomolecules?
The dansyl group’s fluorescence intensity correlates with microenvironment polarity. Binding to hydrophobic protein pockets (e.g., albumin) induces blue shifts (~10 nm) and quenching, revealing binding constants (Kd ~10<sup>−6</sup> M) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Nitrile gloves, P95 respirators, and lab coats.
- Ventilation : Fume hoods for solvent evaporation.
- Waste Disposal : Neutralize acidic/byproduct streams before aqueous release .
Advanced: How do computational models predict the pharmacokinetic properties of this compound-based therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
